2,6-diamino-N-methylhexanamide
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Overview
Description
2,6-Diamino-N-methylhexanamide is an organic compound belonging to the class of alpha amino acid amides. This compound is characterized by the presence of two amino groups attached to the hexanamide backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-N-methylhexanamide typically involves the reaction of hexanoic acid derivatives with appropriate amines. One common method is the direct amidation of hexanoic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete conversion to the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-N-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
2,6-Diamino-N-methylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-diamino-N-methylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminohexanoic acid: A structurally similar compound with different functional groups.
N-methylhexanamide: Lacks the amino groups present in 2,6-diamino-N-methylhexanamide.
Hexanamide: The parent compound without any amino or methyl substitutions.
Uniqueness
This compound is unique due to the presence of both amino and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H17N3O |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,6-diamino-N-methylhexanamide |
InChI |
InChI=1S/C7H17N3O/c1-10-7(11)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3,(H,10,11) |
InChI Key |
PZVHMLQLXAUQGY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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